molecular formula C12H16O3 B1351455 Methyl 4-butoxybenzoate CAS No. 4906-25-6

Methyl 4-butoxybenzoate

Cat. No.: B1351455
CAS No.: 4906-25-6
M. Wt: 208.25 g/mol
InChI Key: PUHCYTHGLBCWEA-UHFFFAOYSA-N
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Description

Methyl 4-butoxybenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a butoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

Methyl 4-butoxybenzoate plays a significant role in biochemical reactions, particularly in the synthesis of organic flavors and fragrances. It interacts with various enzymes and proteins, facilitating the formation of complex aromatic compounds. For instance, it can undergo esterification reactions catalyzed by esterases, leading to the production of different esters. Additionally, this compound can participate in oxidation-reduction reactions, interacting with oxidoreductases to form corresponding alcohols or acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. In particular, this compound can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), leading to changes in the expression of antioxidant enzymes like glutathione peroxidase and superoxide dismutase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can activate signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood biochemistry parameters. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biological effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. It can be metabolized by enzymes such as esterases and oxidoreductases, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the cytosol, where it can interact with cytosolic enzymes and proteins. Additionally, this compound can be targeted to specific organelles such as the endoplasmic reticulum or mitochondria, where it can participate in localized biochemical reactions. Post-translational modifications and targeting signals can direct this compound to these specific compartments, influencing its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-butoxybenzoate can be synthesized through the alkylation of methyl 4-hydroxybenzoate with an alkyl bromide in methanol or ethanol under reflux conditions. The reaction typically takes 3 to 4 hours, after which the product is precipitated by pouring the reaction mixture into ice-cold water .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-butoxybenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-butoxybenzoic acid.

    Reduction: Reduction reactions can convert it to 4-butoxybenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products:

    Oxidation: 4-butoxybenzoic acid.

    Reduction: 4-butoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-butoxybenzoate has several applications in scientific research:

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a butoxy group.

    Ethyl 4-butoxybenzoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness: Methyl 4-butoxybenzoate is unique due to its specific combination of a methyl ester and a butoxy group, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring specific solubility and reactivity characteristics .

Properties

IUPAC Name

methyl 4-butoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHCYTHGLBCWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401012
Record name methyl 4-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4906-25-6
Record name Benzoic acid, 4-butoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4906-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-butoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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